Furaltadone hydrochloride

説明

Furaltadone Hydrochloride is a synthetic antibiotic belonging to the nitrofuran class. It was first introduced in 1958 and has been used primarily for its antibacterial and antiprotozoal properties. This compound is particularly effective against a variety of bacterial infections and has been utilized in both human and veterinary medicine .

準備方法

Synthetic Routes and Reaction Conditions: Furaltadone Hydrochloride is synthesized through a series of chemical reactions involving the formation of a 5-nitrofuran ring. The hydrochloride salt is isolated by suspending the base in alcohol and adding concentrated hydrochloric acid solution. The resulting precipitate is filtered and recrystallized from 80% alcohol .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring the compound meets pharmaceutical standards .

化学反応の分析

Types of Reactions: Furaltadone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrofuran ring can be oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a catalyst like palladium.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: Formation of various oxidized derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of substituted nitrofuran derivatives.

科学的研究の応用

Antibacterial Properties

Furaltadone was initially introduced for its potential in treating systemic bacterial infections. It has shown significant efficacy against various strains of bacteria, particularly Staphylococcus aureus , including those resistant to common antibiotics. A review of 466 clinical cases indicated that approximately 82% of infections treated with furaltadone were either cured or improved, showcasing its effectiveness in clinical settings .

Table 1: Efficacy of Furaltadone in Clinical Cases

| Study Year | Total Cases | Cured/Improved (%) | Failures (%) |

|---|---|---|---|

| 1960 | 466 | 82 | 8 |

Veterinary Applications

In veterinary medicine, furaltadone hydrochloride has been extensively studied for its effectiveness against avian diseases. It is particularly noted for treating:

- Avian Vibrionic Hepatitis

- Chronic Respiratory Disease Complex

- Salmonella Enteritidis Infections in Chickens

Research indicates that furaltadone is effective against chronic respiratory diseases and paratyphoid infections in poultry . A specific case study demonstrated its use in broiler chicks suffering from antibiotic-resistant salmonella infections, highlighting its role in addressing challenges posed by antibiotic resistance in veterinary medicine .

Table 2: Applications in Veterinary Medicine

| Disease | Effectiveness |

|---|---|

| Avian Vibrionic Hepatitis | Effective |

| Chronic Respiratory Disease | Effective |

| Salmonella Enteritidis | Effective |

Electrochemical Detection

Recent advancements have focused on the electrochemical detection of furaltadone due to its environmental persistence and potential toxicity. A study developed a screen-printed carbon electrode modified with europium tungstate (Eu2(WO4)3) to detect furaltadone at low concentrations. This method demonstrated a detection limit of 97 µM and a linear range from 10 nM to 300 µM , proving useful for monitoring furaltadone levels in food and animal products .

Table 3: Electrochemical Detection Performance

| Parameter | Value |

|---|---|

| Detection Limit | 97 µM |

| Linear Range | 10 nM - 300 µM |

| Sensitivity | 2.1335 µA µM⁻¹cm⁻² |

Case Studies

Several case studies illustrate the practical applications of furaltadone:

- Case Study on Staphylococcal Infections : A patient with lymphatic leukemia was successfully treated with furaltadone, showcasing its potential for systemic infections .

- Veterinary Case Study : In a controlled study involving broiler chicks, the administration of furaltadone led to significant recovery rates from antibiotic-resistant salmonella infections, underscoring its importance in veterinary therapeutics .

作用機序

Furaltadone Hydrochloride exerts its effects by interfering with bacterial nucleic acid synthesis. Upon entering bacterial cells, it undergoes metabolic activation, forming reactive intermediates that damage microbial DNA. These intermediates lead to DNA strand breaks, inhibiting replication and transcription processes essential for bacterial survival .

類似化合物との比較

- Furazolidone

- Nitrofurantoin

- Nitrofurazone

Comparison: Furaltadone Hydrochloride is unique due to its specific structure and the presence of a 5-nitrofuran ring. While similar compounds like Furazolidone and Nitrofurantoin also belong to the nitrofuran class, this compound has distinct pharmacokinetic properties and a broader spectrum of activity against certain bacterial strains .

生物活性

Furaltadone hydrochloride, a synthetic antibiotic belonging to the nitrofuran class, has been extensively studied for its biological activity, particularly in veterinary medicine. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₃ClN₄O₅

- Molecular Weight : 360.75 g/mol

- CAS Number : 3759-92-0

- Solubility :

Furaltadone exerts its antibacterial effects primarily through the inhibition of nucleic acid synthesis. It has been shown to cause irreversible damage to the prosthetic group of enzymes and degrade polypeptide chains, leading to fragmentation of cellular DNA and RNA . Additionally, it suppresses IgE-mediated allergic responses by inhibiting the Lyn/Syk signaling pathway in mast cells, with an IC50 value of approximately 3.9 μM .

Antimicrobial Efficacy

Furaltadone is particularly effective against various pathogens in poultry, including those causing coccidiosis and salmonella infections. Studies have demonstrated its efficacy when administered in drinking water or feed at concentrations around 300 g per ton .

Table 1: Efficacy Against Specific Pathogens

| Pathogen | Condition Treated | Dosage | Efficacy Observed |

|---|---|---|---|

| Coccidia | Coccidiosis | 300 g/ton in feed | High |

| Salmonella spp. | Salmonellosis | Administered via water | Effective |

| Escherichia coli | Intestinal infections | Varies | Significant reduction |

Case Studies

- Coccidiosis in Poultry : A study highlighted the effectiveness of furaltadone in controlling coccidiosis outbreaks in poultry farms. The treatment resulted in a significant reduction in mortality rates and improved weight gain in affected birds .

- Human Applications : Although primarily used in veterinary medicine, furaltadone has shown potential in human applications. In early trials for treating Rhodesian sleeping sickness, two out of three patients showed marked improvement without significant side effects .

- Electrochemical Detection : Recent advancements have led to the development of electrochemical sensors for detecting furaltadone residues in food products. A study reported a detection limit of 97 µM with a linear range from 10 nM to 300 µM, showcasing its applicability in food safety monitoring .

Safety and Regulatory Status

Furaltadone's use has been controversial due to concerns about its potential carcinogenic and mutagenic effects. The European Union banned its use in food-producing animals in 1993 due to these risks . Residues from nitrofuran antibiotics like furaltadone are classified as hazardous at any concentration, leading to stringent regulations on their use.

特性

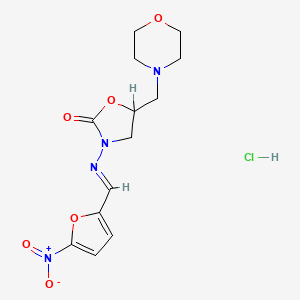

IUPAC Name |

5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6.ClH/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;/h1-2,7,11H,3-6,8-9H2;1H/b14-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSVFZXMDMUIGB-FJUODKGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139-91-3 (Parent) | |

| Record name | Furaltadone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

360.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-51-4, 3759-92-0 | |

| Record name | 2-Oxazolidinone, 5-(morpholinomethyl)-3-((5-nitrofurfurylidene)amino)-, L-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003031514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furaltadone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(morpholinomethyl)-3-[[(5-nitro-2-furyl)methylene]amino]oxazolidine-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURALTADONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37Q02H7JT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。